molecular formula C25H18F4N2O3S B12034182 [6-[4-(Allyloxy)phenyl]-3-amino-4-(trifluoromethyl)thieno[2,3-B]pyridin-2-YL](3-fluoro-4-methoxyphenyl)methanone

[6-[4-(Allyloxy)phenyl]-3-amino-4-(trifluoromethyl)thieno[2,3-B]pyridin-2-YL](3-fluoro-4-methoxyphenyl)methanone

Cat. No.: B12034182
M. Wt: 502.5 g/mol
InChI Key: CRUBJMBMHOOUHB-UHFFFAOYSA-N
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Description

6-[4-(Allyloxy)phenyl]-3-amino-4-(trifluoromethyl)thieno[2,3-B]pyridin-2-YLmethanone is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of thienopyridines, which are known for their diverse biological activities and utility in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(Allyloxy)phenyl]-3-amino-4-(trifluoromethyl)thieno[2,3-B]pyridin-2-YLmethanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyloxy and amino groups.

    Reduction: Reduction reactions can target the nitro groups if present in derivatives.

    Substitution: Both nucleophilic and electrophilic substitution reactions are common, especially involving the aromatic rings and the thienopyridine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halides (e.g., bromine, chlorine) and bases (e.g., sodium hydroxide) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis .

Biology and Medicine

In biological and medicinal research, thienopyridine derivatives are studied for their potential as kinase inhibitors, anti-inflammatory agents, and anticancer compounds . This specific compound could be explored for similar applications due to its structural similarity to known bioactive thienopyridines.

Industry

Industrially, this compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals .

Comparison with Similar Compounds

Properties

Molecular Formula

C25H18F4N2O3S

Molecular Weight

502.5 g/mol

IUPAC Name

[3-amino-6-(4-prop-2-enoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(3-fluoro-4-methoxyphenyl)methanone

InChI

InChI=1S/C25H18F4N2O3S/c1-3-10-34-15-7-4-13(5-8-15)18-12-16(25(27,28)29)20-21(30)23(35-24(20)31-18)22(32)14-6-9-19(33-2)17(26)11-14/h3-9,11-12H,1,10,30H2,2H3

InChI Key

CRUBJMBMHOOUHB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=C(C3=C(S2)N=C(C=C3C(F)(F)F)C4=CC=C(C=C4)OCC=C)N)F

Origin of Product

United States

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